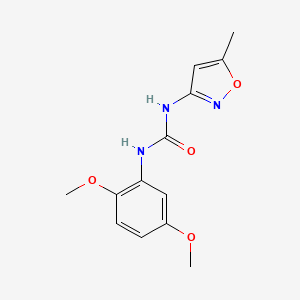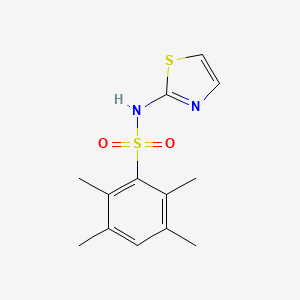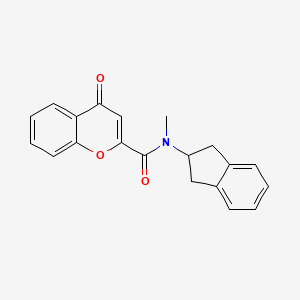
5-(2,5-dimethoxyphenyl)-3-(2-fluorobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-3-(2-fluorobenzylidene)-2(3H)-furanone, commonly known as DMFD, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DMFD is a heterocyclic organic compound that contains a furan ring, a benzylidene group, and two methoxy and one fluorine substituents. In
作用機序
The mechanism of action of DMFD is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. DMFD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to disrupt the cell cycle of cancer cells. DMFD has also been shown to inhibit the activity of fungal and bacterial enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
DMFD has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, antibacterial activity, and antioxidant activity. DMFD has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. DMFD has also been shown to inhibit the growth and proliferation of various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. DMFD has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
DMFD has several advantages for lab experiments, including its easy synthesis, high purity, and stability. DMFD can be synthesized using various methods, and the final product can be purified using simple techniques such as column chromatography. DMFD is also stable under various conditions, including high temperatures and acidic or basic environments. However, DMFD also has some limitations for lab experiments, including its low solubility in water and some organic solvents, and its potential toxicity to cells and microorganisms at high concentrations.
将来の方向性
There are several future directions for the research and development of DMFD. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Another direction is the synthesis of new derivatives of DMFD with improved properties, such as increased solubility and selectivity. Another direction is the investigation of its potential applications in materials science and organic electronics, particularly in the development of new organic materials with improved properties, such as increased efficiency and stability.
合成法
DMFD can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction of 2,5-dimethoxybenzaldehyde with 2-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The Knoevenagel condensation reaction involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid or its derivatives in the presence of a base catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2,5-dimethoxyphenylboronic acid with 2-fluorobenzyl bromide in the presence of a palladium catalyst.
科学的研究の応用
DMFD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMFD has been shown to exhibit anticancer, antifungal, and antibacterial activities. DMFD has also been investigated as a potential scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, DMFD has been used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dendrimers. In organic electronics, DMFD has been investigated as a potential electron transport material for the development of organic light-emitting diodes and organic solar cells.
特性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-14-7-8-17(23-2)15(11-14)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDFCPCATZUKC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=CC=C3F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=CC=C3F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-N-methyl-4-(4-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5410048.png)


![8-(3,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5410069.png)
![2-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5410070.png)
![2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5410079.png)
![5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime]](/img/structure/B5410081.png)

![N-(3-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410102.png)
![3-[(dimethylamino)methyl]-1-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5410107.png)
![4-(4-allylpiperazin-1-yl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5410114.png)
![N-[3-(allyloxy)phenyl]-2-furamide](/img/structure/B5410120.png)
![3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylphenyl)acrylonitrile](/img/structure/B5410130.png)
![N-(4-chlorobenzyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5410137.png)